

Application Notes and Protocols for Labeling Cells with GDP-Fucose-Tz

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Compound of Interest		
Compound Name:	GDP-Fucose-Tz	
Cat. No.:	B12364225	Get Quote

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Introduction

Fucosylation is a critical post-translational modification of proteins and lipids, playing a vital role in numerous biological processes, including cell adhesion, signaling, and immune responses. The aberrant fucosylation is often associated with various diseases, particularly cancer, making it a significant area of interest for diagnostics and therapeutic development. Metabolic glycan labeling using fucose analogs provides a powerful tool for studying fucosylation. This document details a step-by-step guide for labeling cell surface glycans using **GDP-Fucose-Tz**, a GDP-fucose analog bearing a tetrazine (Tz) moiety. This method allows for the direct enzymatic transfer of the functionalized fucose to cell surface glycans on permeabilized cells, followed by bioorthogonal ligation for detection.

The "Tz" functional group facilitates a highly specific and rapid reaction with a complementary strained alkene, such as a trans-cyclooctene (TCO), in a process known as inverse-electron-demand Diels-Alder cycloaddition, or tetrazine ligation. This bioorthogonal reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.

Signaling Pathway: The Fucose Salvage Pathway

Exogenously supplied fucose and its analogs are incorporated into cellular glycans primarily through the fucose salvage pathway. This pathway converts free fucose into GDP-fucose, the



universal donor substrate for fucosyltransferases. These enzymes, located in the Golgi apparatus, then transfer the fucose (or fucose analog) to nascent glycan chains.



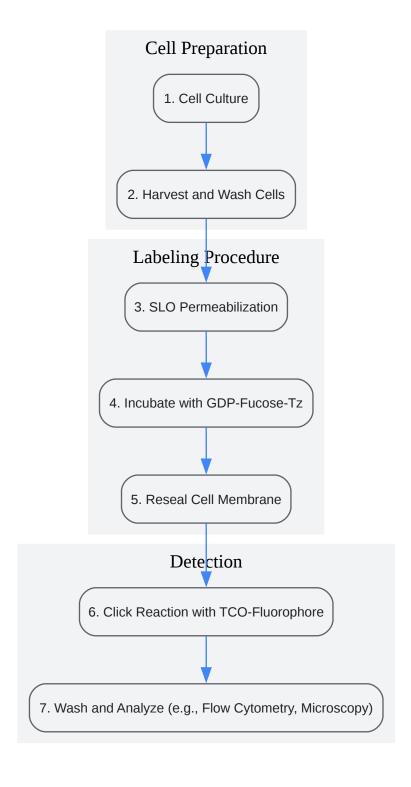
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Caption: The Fucose Salvage Pathway for incorporating fucose analogs.

Experimental Workflow for Direct Labeling with GDP-Fucose-Tz

Direct labeling of cells with **GDP-Fucose-Tz** circumvents the metabolic pathway by providing the activated sugar-nucleotide directly to fucosyltransferases. As GDP-fucose is not readily cell-permeable, this protocol utilizes Streptolysin O (SLO) to transiently permeabilize the cell membrane, allowing the entry of **GDP-Fucose-Tz**.





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